3,6-Dichloro-2-(difluoromethoxy)benzonitrile
Description
Properties
IUPAC Name |
3,6-dichloro-2-(difluoromethoxy)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2F2NO/c9-5-1-2-6(10)7(4(5)3-13)14-8(11)12/h1-2,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SODJZNXOENDGTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)C#N)OC(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dichloro-2-(difluoromethoxy)benzonitrile typically involves the reaction of 3,6-dichlorobenzonitrile with difluoromethyl ether under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 100-120°C for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The reaction is monitored using techniques such as gas chromatography and mass spectrometry to ensure the desired product is obtained .
Chemical Reactions Analysis
Types of Reactions
3,6-Dichloro-2-(difluoromethoxy)benzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides.
Reduction Reactions: The nitrile group can be reduced to form amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.
Major Products Formed
- **Oxidation
Substitution: Products include various substituted benzonitriles.
Biological Activity
3,6-Dichloro-2-(difluoromethoxy)benzonitrile is an organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound features a unique structural framework that includes chlorine and difluoromethoxy groups, which may contribute to its reactivity and biological interactions. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound consists of:
- Chlorine atoms at positions 3 and 6 on a benzene ring.
- A difluoromethoxy group (-OCHF₂) at position 2.
- A nitrile group (-CN) attached to the benzene ring.
This arrangement enhances the compound's lipophilicity and may facilitate its interaction with biological membranes and molecular targets.
The mechanism of action for this compound involves its interaction with specific enzymes or receptors within biological systems. The presence of electronegative atoms such as chlorine and fluorine can enhance the compound's reactivity, potentially leading to:
- Enzyme inhibition: The nitrile group may interact with active sites on enzymes, inhibiting their function.
- Receptor modulation: The difluoromethoxy group may influence receptor binding affinities, altering signaling pathways.
Biological Activity
Research indicates that compounds with similar structural features exhibit various biological effects, including:
- Antimicrobial activity: Compounds containing halogen substituents are often investigated for their ability to inhibit microbial growth.
- Anticancer properties: Studies have suggested that similar compounds can disrupt cellular processes in cancer cells, leading to apoptosis or differentiation.
Table 1: Summary of Biological Activities of Related Compounds
| Compound Name | Activity Type | Reference |
|---|---|---|
| 3,5-Dichloro-2-(difluoromethoxy)benzonitrile | Enzyme Inhibition | |
| 3-Chloro-4-fluorobenzonitrile | Antimicrobial | |
| 4-Chloro-3-(difluoromethoxy)phenylacetonitrile | Anticancer |
Case Studies
Several studies have explored the biological activity of compounds structurally similar to this compound:
- Inhibition of SARS-CoV-2 Mpro : A study identified novel inhibitors for the main protease (Mpro) of SARS-CoV-2 using a library that included compounds with similar functionalities. While specific data on this compound was not highlighted, it suggests potential antiviral applications for structurally related compounds .
- Differentiation Induction in Cancer Cells : Research demonstrated that certain tubulin-binding molecules can induce differentiation in acute myeloid leukemia (AML) cells. Although not directly tested on this compound, this highlights the importance of structural motifs in modulating cancer cell behavior .
Scientific Research Applications
Organic Chemistry
3,6-Dichloro-2-(difluoromethoxy)benzonitrile serves as an important intermediate in the synthesis of more complex organic molecules. Its reactive functional groups allow for various chemical transformations that are crucial in developing new compounds.
Biological Research
Research indicates that this compound exhibits potential biological activities:
- Antimicrobial Activity: Preliminary studies suggest that compounds with similar structures can disrupt bacterial membranes or interfere with essential metabolic pathways.
- Anti-inflammatory Effects: The compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
- Enzyme Inhibition: It has been noted that compounds similar to this one can inhibit enzymes like phospholipases and cyclooxygenases, which are involved in inflammation.
Pharmaceutical Development
Due to its unique chemical properties, this compound is explored as a lead compound in drug development:
- Antitumor Activity: Emerging evidence suggests potential antitumor properties through modulation of cell cycle-related proteins.
- Interaction with Phosphodiesterases: There is growing interest in its interaction with phosphodiesterases (PDEs), which play critical roles in cellular signaling and inflammation.
Case Studies
Case Study 1: Antimicrobial Properties
In a study examining the antimicrobial effects of halogenated benzonitriles, this compound demonstrated significant activity against various bacterial strains. The presence of chlorine and fluorine enhanced its ability to penetrate bacterial cell membranes, leading to cell lysis.
Case Study 2: Anti-inflammatory Mechanisms
Research investigating the anti-inflammatory effects of similar compounds revealed that this compound could inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests its potential role in managing chronic inflammatory conditions.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 3,6-Dichloro-2-(difluoromethoxy)benzonitrile with analogous benzonitrile derivatives reported in the literature:
Key Observations:
- Solubility and Stability: Amino-substituted derivatives (e.g., 5-Amino-2-(difluoromethoxy)benzonitrile hydrochloride) exhibit higher polarity and solubility in aqueous media due to the NH₂ group, whereas trifluoromethyl groups (e.g., 3-(Difluoromethoxy)-2-fluoro-6-(trifluoromethyl)benzonitrile) increase hydrophobicity and thermal stability .
- Boiling Points (BP) : While direct BP data for the target compound is unavailable, benzonitrile derivatives with higher halogen content (e.g., multiple Cl or CF₃ groups) typically exhibit higher BPs due to increased molecular weight and intermolecular forces .
Stability and Degradation
- Aging Profiles : Low-BP benzonitriles (e.g., benzonitrile, BP = 191°C) exhibit reproducible aging curves (R² ≈ 0.995), while high-BP compounds like pyrene (BP = 393°C) show poor reproducibility (R² ≈ -0.033). The target compound likely falls into the mid-BP range, balancing stability and synthetic utility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
